REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([O:18]C)[CH:16]=[CH:17][C:11]=3[C:10]=2[C:20](=[O:29])[C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([OH:18])[CH:16]=[CH:17][C:11]=3[C:10]=2[C:20](=[O:29])[C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)OC)C(C2=CC=C(C=C2)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to proceed for twenty-four hours at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by pouring into water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with diethylether-benzene (9:1)
|
Type
|
CUSTOM
|
Details
|
rechromatographed on alumina eluting with diethylether
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)O)C(C2=CC=C(C=C2)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |